molecular formula C75H101N9O23 B3181916 Tesirine CAS No. 1595275-62-9

Tesirine

Katalognummer B3181916
CAS-Nummer: 1595275-62-9
Molekulargewicht: 1496.6 g/mol
InChI-Schlüssel: HKGATZAPXCCEJR-OWRSNIELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tesirine, also known as SG3249, is a pyrrolobenzodiazepine (PBD) antibody-drug conjugate (ADC) drug-linker . It is a part of Loncastuximab Tesirine, which is used to treat large B-cell lymphoma (including diffuse large B-cell lymphoma [DLBCL], high grade B-cell lymphoma, or DLBCL from low grade lymphoma) that has come back or did not respond to previous treatment in patients who have received 2 or more other medicines .


Synthesis Analysis

The synthesis of Tesirine involves a series of chemical reactions. Over the course of four synthetic campaigns, the discovery route was developed and scaled up to provide a robust manufacturing process . Early intermediates were produced on a kilogram scale and at high purity .


Molecular Structure Analysis

Loncastuximab Tesirine comprises a humanized anti-CD19 monoclonal antibody conjugated to a pyrrolobenzodiazepine dimer toxin . The conjugation is accomplished using maleimide chemistry .


Chemical Reactions Analysis

Once it binds with cells expressing CD19, Loncastuximab Tesirine is internalized by the cell and then releases SG3199, which irreversibly binds to the DNA, thereby disrupting the basic DNA metabolism process and ultimately leading to cell death .

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugate Development

Tesirine, also known as SG3249, is a key component in the development of antibody-drug conjugates (ADCs). It's designed to combine potent antitumor activity with favorable hydrophobicity and improved conjugation characteristics. One of its notable applications is in the conjugation to anti-DLL3 rovalpituzumab, resulting in rovalpituzumab-tesirine (Rova-T), which has been under evaluation for the treatment of small cell lung cancer (Tiberghien et al., 2016).

Clinical Studies and Trials

Tesirine has been a subject of various clinical studies, particularly in its role as an ADC. For instance, a first-in-human, phase 1 study of rovalpituzumab tesirine showed promising results in patients with recurrent small-cell lung cancer (Rudin et al., 2017). Another study explored the scalability of synthesizing tesirine, highlighting its potential for widespread clinical use (Tiberghien et al., 2018).

Approvals and Therapeutic Applications

The FDA's approval of loncastuximab tesirine, an ADC incorporating tesirine, for the treatment of relapsed/refractory diffuse large B cell lymphoma, marks a significant milestone. This approval is based on the promising results shown in clinical trials (Lee, 2021).

Mechanisms of Action

Tesirine's role as a payload in ADCs involves its binding to specific targets on cancer cells, followed by internalization and cytotoxic action. This mechanism has been crucial in the development of treatments for various types of lymphomas and leukemias (Kahl et al., 2019).

Preclinical Studies

Preclinical studies have demonstrated the synergistic effects of tesirine when combined with other drugs, such as in the combination of camidanlumab tesirine with gemcitabine, showing enhanced anti-tumor activity (Jabeen et al., 2020).

Investigational Uses in Various Cancers

Tesirine is being explored for its efficacy in various forms of cancer, including B-cell acute lymphoblastic leukemia and non-Hodgkin lymphoma, showcasing its potential versatility as a cancer treatment agent (Jain et al., 2020).

Advanced Synthesis Techniques

Innovative approaches in the synthesis of tesirine, such as isomerization methods, have been developed to create more efficient production routes, which is crucial for its application in clinical settings (Campbell et al., 2019).

Expanding Applications

The exploration of tesirine in different therapeutic contexts, such as its use in patients with B-cell non-Hodgkin lymphoma, continues to expand, potentially leading to more targeted and effective cancer treatments (Kahl, 2018).

Wirkmechanismus

Upon binding to CD19, Loncastuximab Tesirine is internalized into the tumor cell and the PBD dimer cytotoxin is released into the cell . The PBD dimer, an alkylating agent, binds to the DNA minor groove and forms highly cytotoxic DNA interstrand crosslinks . These DNA interstrand crosslinks subsequently induce tumor cell death .

Zukünftige Richtungen

While the promise of a more targeted chemotherapy with less toxicity has not yet been realized with ADCs, improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs . In the future, Tesirine could potentially be used in other antibody-drug conjugates to treat different types of cancers.

Eigenschaften

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H101N9O23/c1-49(2)69(80-66(86)18-23-97-25-27-99-29-31-101-33-35-103-37-38-104-36-34-102-32-30-100-28-26-98-24-19-76-65(85)17-20-81-67(87)15-16-68(81)88)71(90)78-52(5)70(89)79-54-13-11-53(12-14-54)48-107-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)106-22-10-8-9-21-105-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h11-16,41-47,49,52,55,60,69,74,93H,8-10,17-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGATZAPXCCEJR-OWRSNIELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H101N9O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tesirine

CAS RN

1595275-62-9
Record name Tesirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1595275629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DVQ435K46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesirine
Reactant of Route 2
Reactant of Route 2
Tesirine
Reactant of Route 3
Reactant of Route 3
Tesirine
Reactant of Route 4
Reactant of Route 4
Tesirine
Reactant of Route 5
Reactant of Route 5
Tesirine
Reactant of Route 6
Reactant of Route 6
Tesirine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.